molecular formula C14H20N2O4 B7554886 3-[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-2-yl]propanoic acid

3-[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-2-yl]propanoic acid

Cat. No. B7554886
M. Wt: 280.32 g/mol
InChI Key: LSDFUIPLELKIRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-2-yl]propanoic acid is a chemical compound that has been widely used in scientific research due to its various biochemical and physiological effects. It is a synthetic compound that is used in the development of drugs and other compounds that can be used to treat various diseases.

Mechanism of Action

The mechanism of action of 3-[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-2-yl]propanoic acid involves its ability to bind to specific receptors in the body. It has been found to bind to the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. It has also been found to bind to the sigma-1 receptor, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been found to enhance memory formation and improve cognitive function. It has also been found to have neuroprotective effects and can protect against the damage caused by oxidative stress. It has also been found to have anti-inflammatory effects and can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-2-yl]propanoic acid in lab experiments are that it is a synthetic compound that can be easily produced and purified. It also has a well-defined mechanism of action and has been extensively studied. However, its limitations include its potential toxicity and the need for further research to fully understand its effects on the body.

Future Directions

There are several future directions for the use of 3-[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-2-yl]propanoic acid in scientific research. One direction is the development of drugs that can be used to treat various neurological disorders such as Alzheimer's and Parkinson's. Another direction is the development of compounds that can be used to prevent the growth of cancer cells. Further research is also needed to fully understand the biochemical and physiological effects of this compound and its potential use in other areas of scientific research.

Synthesis Methods

The synthesis method of 3-[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-2-yl]propanoic acid involves the reaction of piperidine with 3-(tert-butoxycarbonylamino)propanoic acid followed by the removal of the tert-butoxycarbonyl group to obtain the final product. This method has been widely used in the production of this compound and has been found to be effective.

Scientific Research Applications

3-[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-2-yl]propanoic acid has been used in various scientific research applications due to its ability to bind to specific receptors in the body. It has been used in the development of drugs that can be used to treat various diseases such as Alzheimer's, Parkinson's, and schizophrenia. It has also been used in the development of compounds that can be used to prevent the growth of cancer cells.

properties

IUPAC Name

3-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-9-13(10(2)20-15-9)14(19)16-8-4-3-5-11(16)6-7-12(17)18/h11H,3-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDFUIPLELKIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCCCC2CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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